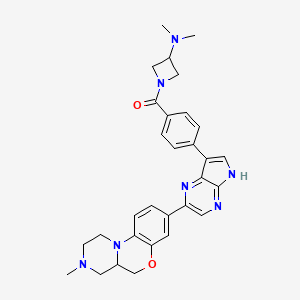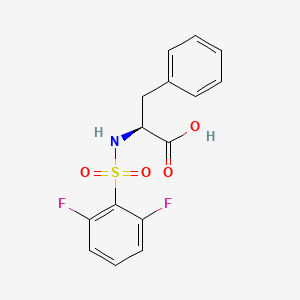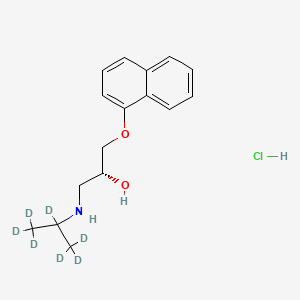
(R)-Propranolol-d7 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Propranolol-d7 is a deuterated form of ®-Propranolol, a non-selective beta-adrenergic receptor antagonist. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the compound’s stability and provide unique properties for scientific research. This compound is often used in pharmacokinetic studies and as an internal standard in mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Propranolol-d7 typically involves the incorporation of deuterium atoms into the ®-Propranolol molecule. One common method is the catalytic hydrogenation of ®-Propranolol using deuterium gas (D2) in the presence of a palladium catalyst. The reaction conditions usually include a controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Propranolol-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from specialized suppliers to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-Propranolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The aromatic ring in ®-Propranolol-d7 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to non-deuterated propranolol.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
®-Propranolol-d7 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses.
Biology: Employed in studies involving beta-adrenergic receptors to understand their role in biological processes.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of propranolol in the body.
Industry: Acts as an internal standard in mass spectrometry for the quantification of propranolol and its metabolites.
Mécanisme D'action
®-Propranolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The deuterium atoms do not significantly alter the compound’s mechanism of action but can enhance its stability and reduce metabolic degradation. The primary molecular targets are the beta-1 and beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Propranolol: The non-deuterated form of the compound.
(S)-Propranolol: The enantiomer of ®-Propranolol with different pharmacological properties.
Deuterated Beta-Blockers: Other beta-blockers with deuterium atoms incorporated, such as deuterated metoprolol.
Uniqueness
®-Propranolol-d7 is unique due to the presence of deuterium atoms, which provide enhanced stability and make it an ideal internal standard for mass spectrometry. Its pharmacokinetic properties are also slightly altered, making it valuable for detailed metabolic studies.
Propriétés
Formule moléculaire |
C16H22ClNO2 |
|---|---|
Poids moléculaire |
302.85 g/mol |
Nom IUPAC |
(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m1./s1/i1D3,2D3,12D; |
Clé InChI |
ZMRUPTIKESYGQW-DECJMFKTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=CC2=CC=CC=C21)O.Cl |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


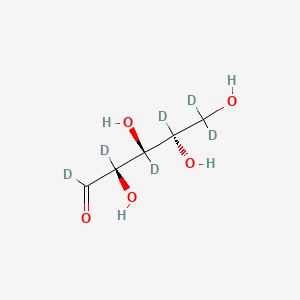




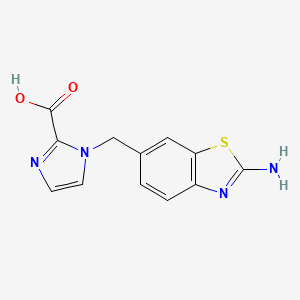

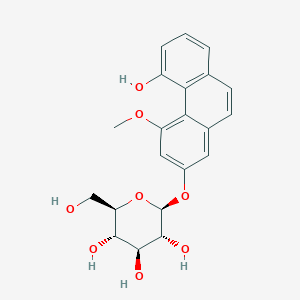
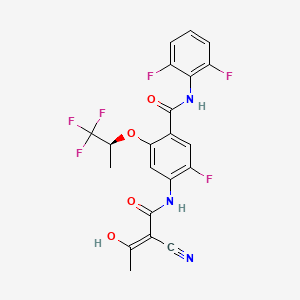
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
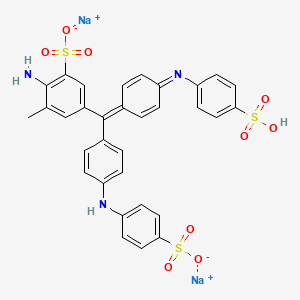
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
